molecular formula C27H23ClN4O4S B2428397 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 892383-98-1

2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2428397
CAS No.: 892383-98-1
M. Wt: 535.02
InChI Key: OFSOWRWRJBFOQW-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(28)10-8-16)32-27(20)37-14-23(34)30-21-5-3-4-6-22(21)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSOWRWRJBFOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS Number: 892384-13-3) is a complex organic molecule characterized by its intricate structure and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.0139 g/mol
  • Structure : The compound includes a triazatricyclo core, chlorophenyl, hydroxymethyl, sulfanyl, and acetamide moieties.
PropertyValue
Molecular FormulaC27H23ClN4O4S
Molecular Weight535.0139 g/mol
CAS Number892384-13-3

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl and sulfanyl groups have shown effectiveness against various bacterial strains.

  • Antibacterial Screening : Compounds similar to the target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
  • Mechanism of Action : The antibacterial effect is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This activity suggests potential applications in treating Alzheimer's disease .
  • Urease Inhibition : The synthesized compounds exhibited strong urease inhibitory activity, making them candidates for further development as therapeutic agents against urease-related disorders .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various synthesized derivatives, the compound demonstrated significant antibacterial activity with the following results:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • IC50 Values :
    • E. coli: 5.5 µM
    • S. aureus: 3.2 µM
    • B. subtilis: 4.1 µM

These results indicate that the compound has a promising profile as an antibacterial agent.

Case Study 2: Enzyme Inhibition Profile

A series of compounds were tested for their ability to inhibit AChE and urease:

  • AChE Inhibition IC50 Values :
    • Compound A: 12 µM
    • Compound B: 8 µM
    • Target Compound: 6 µM (indicating superior efficacy)

This enhanced inhibition suggests that the target compound could be further investigated for neuroprotective applications.

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